4-Bromo-1-N-isopropylbenzene-1,2-diamine
CAS No.: 1092292-39-1
Cat. No.: VC2914977
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092292-39-1 |
|---|---|
| Molecular Formula | C9H13BrN2 |
| Molecular Weight | 229.12 g/mol |
| IUPAC Name | 4-bromo-1-N-propan-2-ylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C9H13BrN2/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,11H2,1-2H3 |
| Standard InChI Key | DBDNOAIUXOODNH-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=C(C=C(C=C1)Br)N |
| Canonical SMILES | CC(C)NC1=C(C=C(C=C1)Br)N |
Introduction
4-Bromo-1-N-isopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is also known by other names such as 4-Bromo-N1-isopropylbenzene-1,2-diamine and 4-bromo-1-N-propan-2-ylbenzene-1,2-diamine . This compound is a derivative of benzene-1,2-diamine, with a bromine atom at the 4-position and an isopropyl group attached to one of the nitrogen atoms.
Synthesis and Applications
While specific synthesis methods for 4-Bromo-1-N-isopropylbenzene-1,2-diamine are not widely documented, compounds with similar structures often involve reactions starting from benzene-1,2-diamine derivatives. For instance, the synthesis of related compounds typically involves halogenation and alkylation reactions.
Synthesis of Related Compounds:
-
Starting Material: Benzene-1,2-diamine
-
Halogenation: Introduction of a bromine atom at the 4-position
-
Alkylation: Attachment of an isopropyl group to one of the nitrogen atoms
Potential Applications:
-
Organic Synthesis: Intermediate in the synthesis of complex organic molecules
-
Pharmaceuticals: Potential building block for drug development
-
Materials Science: Possible precursor for advanced materials
Safety and Handling
Handling 4-Bromo-1-N-isopropylbenzene-1,2-diamine requires appropriate safety precautions due to its chemical nature. It is advisable to consult safety data sheets (SDS) for specific handling instructions, including protective equipment and storage conditions.
Safety Considerations:
-
Protective Equipment: Gloves, goggles, lab coat
-
Storage Conditions: Cool, dry place, away from incompatible substances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume